molecular formula C20H14FNO2 B6469704 6-fluoro-3-(4-methylbenzoyl)-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one CAS No. 2640952-30-1

6-fluoro-3-(4-methylbenzoyl)-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B6469704
CAS No.: 2640952-30-1
M. Wt: 319.3 g/mol
InChI Key: JRIRETIYVLFBNL-UHFFFAOYSA-N
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Description

6-fluoro-3-(4-methylbenzoyl)-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorine atom at the 6th position, a 4-methylbenzoyl group at the 3rd position, and a prop-2-yn-1-yl group at the 1st position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(4-methylbenzoyl)-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be attached through Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Addition of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a Sonogashira coupling reaction using propargyl bromide and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-(4-methylbenzoyl)-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-fluoro-3-(4-methylbenzoyl)-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Research: The compound is used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(4-methylbenzoyl)-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-3-(4-chlorobenzoyl)-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one
  • 6-fluoro-3-(4-methoxybenzoyl)-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one
  • 6-fluoro-3-(4-nitrobenzoyl)-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one

Uniqueness

6-fluoro-3-(4-methylbenzoyl)-1-(prop-2-yn-1-yl)-1,4-dihydroquinolin-4-one is unique due to the presence of the 4-methylbenzoyl group, which can influence its electronic properties and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6-fluoro-3-(4-methylbenzoyl)-1-prop-2-ynylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO2/c1-3-10-22-12-17(19(23)14-6-4-13(2)5-7-14)20(24)16-11-15(21)8-9-18(16)22/h1,4-9,11-12H,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIRETIYVLFBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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